1-(difluoromethyl)-N-(3-methylbutyl)pyrazol-3-amine;hydrochloride
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Overview
Description
1-(difluoromethyl)-N-(3-methylbutyl)pyrazol-3-amine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-(3-methylbutyl)pyrazol-3-amine;hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the difluoromethyl group: This step may involve the use of difluoromethylating agents such as difluoromethyl iodide.
Attachment of the N-(3-methylbutyl) group: This can be done through nucleophilic substitution reactions.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-N-(3-methylbutyl)pyrazol-3-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-(3-methylbutyl)pyrazol-3-amine;hydrochloride would depend on its specific biological target. Generally, pyrazole derivatives can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(difluoromethyl)-N-(3-methylbutyl)pyrazol-3-amine: The non-hydrochloride form of the compound.
1-(trifluoromethyl)-N-(3-methylbutyl)pyrazol-3-amine: A similar compound with a trifluoromethyl group instead of a difluoromethyl group.
1-(difluoromethyl)-N-(2-methylbutyl)pyrazol-3-amine: A compound with a different alkyl group attached to the nitrogen atom.
Uniqueness
1-(difluoromethyl)-N-(3-methylbutyl)pyrazol-3-amine;hydrochloride is unique due to the presence of the difluoromethyl group, which can influence its chemical reactivity and biological activity. The hydrochloride salt form can also affect its solubility and stability, making it more suitable for certain applications.
Properties
Molecular Formula |
C9H16ClF2N3 |
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Molecular Weight |
239.69 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-(3-methylbutyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H15F2N3.ClH/c1-7(2)3-5-12-8-4-6-14(13-8)9(10)11;/h4,6-7,9H,3,5H2,1-2H3,(H,12,13);1H |
InChI Key |
JEZNCSZBCKZLPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=NN(C=C1)C(F)F.Cl |
Origin of Product |
United States |
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